1-Ethyl-3-pyrrolidinol
Overview
Description
1-Ethyl-3-pyrrolidinol is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a colorless to brown liquid with a boiling point of 59-61°C at 1 mm Hg . This compound is also known by other names such as 3-Pyrrolidinol, 1-ethyl- and 1-ethylpyrrolidin-3-ol . It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
1-Ethyl-3-pyrrolidinol can be synthesized through several methods. One common synthetic route involves the ring closure reaction of specific precursors followed by reduction reactions . For instance, a compound I and compound II undergo a ring closure reaction to form compound III, which is then reduced using agents like sodium borohydride or potassium borohydride to yield this compound . Industrial production methods often involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-3-pyrrolidinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or dichloromethane , and controlled temperatures to ensure optimal reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-pyrrolidinol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-pyrrolidinol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Ethyl-3-pyrrolidinol can be compared with other similar compounds such as:
3-Pyrrolidinol: Similar in structure but lacks the ethyl group, leading to different reactivity and properties.
1-Methyl-3-pyrrolidinol: Contains a methyl group instead of an ethyl group, which affects its boiling point, density, and reactivity.
N-Boc-3-pyrrolidinone: A derivative used in peptide synthesis and other organic reactions.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it suitable for a variety of applications.
Properties
IUPAC Name |
1-ethylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBNECMSCRAUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314369 | |
Record name | 1-Ethyl-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30727-14-1 | |
Record name | 1-Ethyl-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30727-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-pyrrolidinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Ethyl-3-pyrrolidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001314369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethylpyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the structural variations in the phenylpyrrolidine derivatives mentioned in the research and how do they relate to their potential applications?
A1: The research article [] focuses on novel disubstituted phenylpyrrolidines as potential modulators of cortical catecholaminergic neurotransmission. The structural variations primarily involve substitutions on the phenyl ring (R1, R2) and the pyrrolidine ring (R3, X). These modifications are crucial for exploring structure-activity relationships (SAR) and understanding how each substituent influences the compound's interaction with its biological target.
Q2: Has 1-Ethylpyrrolidin-3-ol been identified in natural sources, and if so, what is its known significance in that context?
A2: Yes, 1-Ethylpyrrolidin-3-ol has been identified in the flower lipids of Cordia sebestina []. While its specific role in the plant remains unclear, its presence alongside other compounds like fumaric acid, esters, and terpenes suggests a potential contribution to the plant's aroma profile, defense mechanisms, or other biological functions. Further research is needed to determine its precise ecological significance.
Q3: Besides its potential pharmaceutical applications, are there any other areas of research where 1-Ethylpyrrolidin-3-ol or its derivatives have shown promise?
A3: While the provided excerpts primarily focus on pharmaceutical applications, the presence of 1-Ethylpyrrolidin-3-ol in a zwitterionic ferrocenyldithiophosphonate compound [] hints at potential applications in materials science. Zwitterionic compounds, possessing both positive and negative charges, often exhibit unique properties. Further investigation into the optical and electrical properties of this specific compound could reveal potential applications in areas such as sensors, molecular electronics, or optoelectronic devices.
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